N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine and thiophene-3-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-methoxypyridine and thiophene-3-carboxylic acid.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: The compound is investigated for its role in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but with different substituents on the aromatic ring.
N-(2-Pyridyl)thiophene-3-carboxamide: Similar thiophene-carboxamide structure with a pyridine ring.
Uniqueness
N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9(11-3-5-14-7-12(11)17-2)15-13(16)10-4-6-18-8-10/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKGLIGELFWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)OC)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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